BenchChemオンラインストアへようこそ!

2-(4-(Thiophen-3-yl)phenyl)acetic acid

Synthetic Chemistry Process Development Yield Optimization

2-(4-(Thiophen-3-yl)phenyl)acetic acid is a thiophene-substituted phenylacetic acid derivative (C₁₂H₁₀O₂S, MW 218.27 g/mol) that serves as a critical synthetic intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs) of the profen class, most notably atliprofen. The compound features a thiophen-3-yl group para to the acetic acid side chain, a regioisomeric arrangement that distinguishes it from thiophen-2-yl analogs and imparts distinct physicochemical properties (LogP 2.94, density 1.3 g/cm³).

Molecular Formula C12H10O2S
Molecular Weight 218.27 g/mol
CAS No. 108912-11-4
Cat. No. B3211445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Thiophen-3-yl)phenyl)acetic acid
CAS108912-11-4
Molecular FormulaC12H10O2S
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)C2=CSC=C2
InChIInChI=1S/C12H10O2S/c13-12(14)7-9-1-3-10(4-2-9)11-5-6-15-8-11/h1-6,8H,7H2,(H,13,14)
InChIKeyBUVVMCSDRGHLCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(Thiophen-3-yl)phenyl)acetic acid (CAS 108912-11-4): A Key Thiophene–Phenylacetic Acid Intermediate for NSAID Synthesis and COX-2-Targeted Drug Discovery


2-(4-(Thiophen-3-yl)phenyl)acetic acid is a thiophene-substituted phenylacetic acid derivative (C₁₂H₁₀O₂S, MW 218.27 g/mol) that serves as a critical synthetic intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs) of the profen class, most notably atliprofen [1]. The compound features a thiophen-3-yl group para to the acetic acid side chain, a regioisomeric arrangement that distinguishes it from thiophen-2-yl analogs and imparts distinct physicochemical properties (LogP 2.94, density 1.3 g/cm³) . Unlike its α‑methylated congener S‑4‑(3‑thienyl)phenyl‑α‑methylacetic acid, which is a chiral intermediate for atliprofen, the des‑methyl acetic acid derivative is achiral, offering simpler procurement and handling for research and industrial applications .

Why 2-(4-(Thiophen-3-yl)phenyl)acetic acid Cannot Be Replaced by Common Analogs Without Risking Synthetic Efficiency and Biological Selectivity


Generic substitution with closely related arylacetic acids (e.g., phenylacetic acid, thiophen‑2‑yl regioisomers, or α‑methyl derivatives) is not interchangeable because subtle structural variations drastically alter both synthetic accessibility and pharmacological profiles. The thiophen‑3‑yl orientation determines the compound's utility as a direct precursor to atliprofen and related COX‑inhibiting profens, a role that the thiophen‑2‑yl isomer cannot fulfill due to different electronic and steric interactions at the enzyme active site [1]. Furthermore, the absence of the α‑methyl group eliminates chirality, making the compound an achiral building block that simplifies downstream synthesis and quality control compared to enantiomerically pure α‑methyl intermediates . The quantitative evidence below demonstrates that these differences are not trivial but decisive for scientific selection and procurement.

Quantitative Differentiation Evidence for 2-(4-(Thiophen-3-yl)phenyl)acetic acid: Head-to-Head and Cross-Study Comparisons


Synthetic Yield: One‑Step Quantitative Protocol vs. Multi‑Step Synthesis of α‑Methyl Analog

A recently published Molbank protocol achieves quantitative yield of the title compound in a single step using adapted Vilsmeier conditions, whereas the synthesis of its closest pharmacologically characterized analog, S‑4‑(3‑thienyl)phenyl‑α‑methylacetic acid (S‑1b), requires at least five synthetic steps [1][2]. The methyl analog route involves Friedel–Crafts acylation, hydrogenation, benzylic bromination, nucleophilic cyanation, and acidic hydrolysis, with individual step yields ranging from 60% to 99% [2]. The dramatic difference in synthetic step count and overall efficiency makes the target compound a far more accessible starting material for medicinal chemistry campaigns.

Synthetic Chemistry Process Development Yield Optimization

COX‑2 Binding Preference: Strain Energy Differential of the Thiophene‑Phenyl Scaffold vs. S‑Ibuprofen

Although direct COX inhibition data for the des‑methyl target compound are not publicly available, the close α‑methyl analog S‑4‑(3‑thienyl)phenyl‑α‑methylacetic acid (S‑1b) demonstrates a pronounced COX‑2 binding preference in molecular docking studies, with strain energy of 1.25 kcal/mol in COX‑2 versus 6.9 kcal/mol in COX‑1 [1]. In contrast, S‑ibuprofen shows only a modest difference in strain energy between the two isoforms (COX‑1: 4.89 kcal/mol; COX‑2: 6.246 kcal/mol) [1]. The 5.7 kcal/mol strain energy differential for S‑1b indicates that the thiophene‑phenyl scaffold inherently favors the larger COX‑2 active site, a property that is expected to be retained in the des‑methyl analog due to the conserved core structure.

COX-2 Selectivity Molecular Docking Strain Energy

In Vivo Anti‑Inflammatory Potency: ED₅₀ of α‑Methyl Analog vs. S‑Ibuprofen and S‑Naproxen

The α‑methyl analog S‑1b demonstrates superior in vivo anti‑inflammatory potency compared to S‑ibuprofen, with an ED₅₀ of 1.85 mg/kg versus 7.08 mg/kg in a carrageenan‑induced rat paw edema model [1]. This 3.8‑fold potency advantage suggests that the 4‑(thiophen‑3‑yl)phenyl scaffold confers enhanced in vivo efficacy over the conventional isobutyl‑phenyl scaffold of ibuprofen. While the des‑methyl target compound itself has not been evaluated in vivo, its role as a direct precursor to S‑1b (via α‑methylation) makes this potency differential relevant for programs aiming to generate novel profen analogs.

In Vivo Efficacy Anti-Inflammatory ED50

Commercial Purity Grade: 97–98% Guaranteed vs. Typical 95% for Thiophen‑2‑yl Regioisomer

Commercial listings for the target compound consistently specify purity of 97% (ChemicalBook) to 98% (Leyan), whereas the thiophen‑2‑yl regioisomer (CAS 252561-11-8) is typically offered at 95% purity by multiple vendors [1]. This 2–3% purity differential is meaningful for synthetic applications where starting material purity directly impacts downstream yield and impurity profiles. The higher purity specification also reflects more rigorous quality control and greater commercial maturity of the thiophen‑3‑yl isomer.

Purity Grade Procurement Specification Quality Control

Achiral Nature: Zero Enantiomeric Impurity Risk vs. Enantiomerically Pure α‑Methyl Intermediate

The target compound is achiral, possessing no stereogenic center, whereas its closest pharmacologically active analog, S‑4‑(3‑thienyl)phenyl‑α‑methylacetic acid, requires rigorous enantiomeric purity control. Enzymatic resolution of the racemic methyl ester using Candida rugosa lipase achieves up to 97.86% enantiomeric excess (ee) for the S‑enantiomer [1]. The achiral nature of the des‑methyl compound eliminates the need for chiral chromatography or enzymatic resolution, reducing quality control burden and cost of goods by an estimated 30–50% based on typical chiral separation expenses [2].

Chirality Quality Control Regulatory Simplification

Physicochemical Property Differentiation: LogP 2.94 vs. Phenylacetic Acid (LogP 1.41)

The target compound exhibits a computed LogP of 2.94, markedly higher than the LogP of 1.41 for unsubstituted phenylacetic acid [1]. This 1.53 log unit increase in lipophilicity corresponds to an approximately 34‑fold greater octanol‑water partition coefficient, which can significantly influence membrane permeability, protein binding, and metabolic stability. The elevated LogP positions the thiophene‑phenyl scaffold closer to the optimal lipophilicity range (LogP 2–4) for orally bioavailable drug candidates, making it a more drug‑like starting point than phenylacetic acid itself.

Lipophilicity Drug-Likeness ADME Prediction

Optimal Application Scenarios for 2-(4-(Thiophen-3-yl)phenyl)acetic acid Based on Quantitative Differentiation Evidence


Cost‑Efficient Synthesis of Atliprofen and Next‑Generation Profen NSAIDs

The single‑step, quantitative‑yield Vilsmeier synthesis of the target compound [1] enables rapid and economical access to the atliprofen precursor scaffold. By performing α‑methylation and optional enantiomeric resolution downstream, medicinal chemistry teams can generate diverse profen analogs at significantly reduced cost compared to purchasing the enantiomerically pure α‑methyl intermediate, which requires a multi‑step synthesis and chiral separation [2].

Fragment‑Based Drug Discovery Targeting COX‑2 Selective Inhibition

The thiophene‑phenylacetic acid core scaffold demonstrates preferential binding to the COX‑2 active site (strain energy differential of 5.7 kcal/mol in the α‑methyl analog) [3] and possesses a drug‑like LogP of 2.94 . These properties make the compound an ideal fragment hit for structure‑based optimization of selective COX‑2 inhibitors with potentially improved gastrointestinal safety profiles compared to non‑selective NSAIDs.

Achiral Building Block for Parallel Library Synthesis

The achiral nature of the target compound eliminates enantiomeric quality control requirements, reducing procurement and analytical costs by an estimated 30–50% compared to chiral intermediates [4]. This makes it particularly suitable for high‑throughput parallel synthesis of amide, ester, and heterocyclic libraries where chirality is introduced or not required until later synthetic stages.

Physicochemical Property Benchmarking for Thiophene‑Containing Drug Candidates

With a LogP of 2.94 and density of 1.3 g/cm³ , the compound serves as a well‑characterized reference standard for calibrating computational ADME models and experimental physicochemical assays in drug discovery programs that explore thiophene‑substituted phenylacetic acid chemical space.

Quote Request

Request a Quote for 2-(4-(Thiophen-3-yl)phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.